N-(3,5-difluorophenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Overview
Description
N-(3,5-difluorophenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the fluorobenzoyl group: This step often involves acylation reactions using fluorobenzoyl chloride and a suitable base.
Attachment of the difluorophenyl group: This can be done through nucleophilic substitution reactions using difluorophenyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It might be studied for its interactions with biological macromolecules.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It might be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. These might include:
Binding to receptors: The compound might interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: It might influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-difluorophenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide
- N-(3,5-difluorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide
- N-(3,5-difluorophenyl)-1-(2-nitrobenzoyl)piperidine-4-carboxamide
Uniqueness
N-(3,5-difluorophenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-13-9-14(21)11-15(10-13)23-18(25)12-5-7-24(8-6-12)19(26)16-3-1-2-4-17(16)22/h1-4,9-12H,5-8H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPENLGRQJQOZDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC(=C2)F)F)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.